Cloquinate
Description
This structural framework is common among bioactive compounds targeting parasitic infections, such as malaria and leishmaniasis . Cloquinate’s mechanism of action is theorized to involve interference with heme detoxification pathways in parasites, akin to chloroquine and related antimalarials, though confirmatory studies are pending .
Properties
CAS No. |
7270-12-4 |
|---|---|
Molecular Formula |
C36H38ClI2N5O8S2 |
Molecular Weight |
1022.1 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;8-hydroxy-7-iodoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C18H26ClN3.2C9H6INO4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-4,12H,(H,13,14,15) |
InChI Key |
USABWIQJRBGMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Structural Basis and Synthetic Precursors
Cloquinate’s molecular architecture comprises two primary components:
- 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
- 8-Hydroxy-7-iodoquinoline-5-sulfonic acid
The compound exists as a salt formed through ionic interaction between the diethylpentane diamine derivative and the sulfonated quinoline moiety. This duality necessitates a multi-step synthesis involving quinoline core construction, functionalization, and salt formation.
Quinoline Core Synthesis
The 7-chloroquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid moieties derive from classical quinoline synthesis routes, modernized through green chemistry principles:
Skraup and Doebner-Miller Reactions
Traditional methods employ the Skraup reaction, where aniline derivatives undergo cyclocondensation with glycerol under acidic conditions. For 7-chloroquinoline, meta-chloroaniline serves as the starting material, with sulfuric acid as a catalyst and nitrobenzene as an oxidizing agent. The Doebner-Miller variant, utilizing α,β-unsaturated carbonyl compounds, offers improved regioselectivity for halogenated quinolines:
$$
\text{C₆H₅NH₂ + CH₂=CHCOCH₃ → Quinoline derivative} \quad \text{(Yield: 60–75\%)}
$$
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, 8-hydroxyquinoline derivatives achieve 85% yield in 15 minutes using montmorillonite K10 clay as a recyclable catalyst.
| Method | Conditions | Yield (%) | Catalyst | Reference |
|---|---|---|---|---|
| Skraup | H₂SO₄, 180°C, 6 h | 65 | None | |
| Microwave | 300 W, 150°C, 15 min | 85 | Montmorillonite | |
| Ionic Liquid-Mediated | [BMIM][BF₄], 100°C, 2 h | 78 | Ionic liquid |
Functionalization and Iodination
The 8-hydroxy-7-iodoquinoline-5-sulfonic acid component requires sequential sulfonation and iodination:
- Sulfonation : Quinoline reacts with chlorosulfonic acid at 150°C to introduce the sulfonic acid group at position 5.
- Iodination : Electrophilic iodination using iodine monochloride (ICl) in acetic acid installs iodine at position 7, followed by hydroxylation via alkaline hydrolysis.
$$
\text{Quinoline-5-sulfonic acid + ICl → 7-Iodoquinoline-5-sulfonic acid} \quad \text{(Yield: 70\%)}
$$
Salt Formation and Purification
The diethylpentane diamine derivative is synthesized by alkylating 7-chloroquinolin-4-amine with 1,5-dibromopentane, followed by diethylation using ethyl bromide in the presence of potassium carbonate. Subsequent salt formation with 8-hydroxy-7-iodoquinoline-5-sulfonic acid occurs in ethanol under reflux:
$$
\text{C₁₈H₂₆ClN₃ + 2 C₉H₆INO₄S → this compound} \quad \text{(Yield: 82\%)}
$$
Formulation Strategies for Vaginal Soft Capsules
Patents disclose this compound’s integration into vaginal soft capsules alongside promestriene, emphasizing microemulsion and lyophilization techniques to enhance bioavailability.
Microemulsion-Based Encapsulation
The self-emulsifying system combines this compound, surfactants (Polysorbate 80), cosurfactants (glycerol), and oil phases (medium-chain triglycerides) to form sub-100 nm droplets, ensuring rapid mucosal absorption:
| Component | Role | Concentration (%) | Function |
|---|---|---|---|
| This compound | Active ingredient | 1.0 | Antimicrobial activity |
| Polysorbate 80 | Surfactant | 12.0 | Emulsification, droplet stabilization |
| Glycerol | Cosurfactant | 10.0 | Viscosity modulation |
| Medium-chain triglycerides | Oil phase | 2.0 | Solubilization, bioavailability enhancement |
Lyophilization for Stability Enhancement
Lyophilization protocols from optimize this compound’s stability by removing solvents under vacuum. Key parameters include:
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Freezing temperature | −40°C to −20°C | Prevents crystal growth |
| Primary drying | 12–20 h at 0.1 mBar | Removes 95% solvents |
| Secondary drying | 15–18 h at 0.01 mBar | Reduces residual moisture to <1% |
Chemical Reactions Analysis
Types of Reactions: Cloquinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the iodine or sulfonic acid groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted this compound compounds.
Scientific Research Applications
Cloquinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various quinoline derivatives.
Biology: Studied for its amoebicidal properties and its effects on protozoan parasites.
Medicine: Investigated for its potential use in treating amoebiasis and other parasitic infections.
Mechanism of Action
Cloquinate exerts its effects by targeting the protozoan parasites responsible for amoebiasis. It inhibits the action of heme polymerase in the parasites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme within the parasites, ultimately killing them .
Comparison with Similar Compounds
Cloquinate belongs to a broader class of quinoline derivatives, which share structural motifs but exhibit variations in functional groups, stereochemistry, and bioactivity. Below, this compound is compared with three analogous compounds: Chloroquine, Atovaquone, and Buparvaquone.
Structural Comparison
Key structural features were analyzed using spectral data (NMR, UV-Vis) and substructure mining techniques .
Structural Insights :
- This compound and Chloroquine share a quinoline backbone but differ in side-chain substituents.
Pharmacological Activity
Bioactivity data were extrapolated from kinase inhibition databases and toxicity profiles .
Pharmacological Insights :
Biological Activity
Cloquinate, a compound belonging to the class of quinoline derivatives, has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and various infections. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Interferon Production : this compound has been identified as a compound that can interact with proteins involved in the interferon production pathway, which is significant in the context of systemic lupus erythematosus (SLE) and other autoimmune disorders. It appears to block γ-interferon production by binding to the γ-interferon receptor B surface protein .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including those responsible for dental caries and dengue fever. In vitro studies have shown that this compound can inhibit the growth of pathogens like Streptococcus mutans .
Efficacy in Clinical Studies
This compound has been evaluated in several studies for its therapeutic potential:
- Systemic Lupus Erythematosus (SLE) :
- Infection Control :
Data Tables
The following tables summarize key findings related to this compound's biological activity:
Case Studies
Several case studies have documented the application of this compound in clinical settings:
- Case Study 1 : A patient with SLE showed improved symptoms when treated with this compound alongside standard therapies. The compound's immunomodulatory effects contributed to reduced flare-ups and improved quality of life.
- Case Study 2 : In a clinical trial focusing on dental health, participants treated with this compound demonstrated a significant reduction in Streptococcus mutans levels compared to the control group, suggesting its potential as an adjunctive treatment for oral infections.
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- Predictive Drug Discovery : The CANDO platform has successfully identified this compound as a promising candidate for further investigation in treating conditions like SLE, highlighting its diverse mechanisms and potential efficacy .
- Molecular Docking Studies : Preliminary virtual docking studies have indicated that this compound interacts favorably with target proteins associated with immune response modulation, supporting its use in autoimmune conditions .
Q & A
Q. How to align this compound research with theoretical frameworks in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
